molecular formula C22H29NO2S B12768174 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman CAS No. 153804-63-8

8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman

Cat. No.: B12768174
CAS No.: 153804-63-8
M. Wt: 371.5 g/mol
InChI Key: RCQQFYSDEZXXHW-UHFFFAOYSA-N
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Description

8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is a complex organic compound that belongs to the class of thiochromans Thiochromans are sulfur-containing heterocycles that have shown significant potential in various fields of research due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiochroman ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.

    Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound.

    Attachment of the phenylbutyl group: This is usually done through a substitution reaction where the phenylbutyl group is introduced to the intermediate.

    Final assembly: The final step involves the coupling of the hydroxy and amino groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenylbutyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman: This compound is similar but has a shorter phenylalkyl chain.

    8-((2-Hydroxy-3-(4-(dicyclopropylmethyl)piperazin-1-yl)propyl)oxy)thiochroman: This compound has a different substituent on the amino group.

Uniqueness

8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer phenylbutyl chain may enhance its lipophilicity and membrane permeability, making it potentially more effective in certain applications.

Properties

CAS No.

153804-63-8

Molecular Formula

C22H29NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylbutylamino)propan-2-ol

InChI

InChI=1S/C22H29NO2S/c24-20(16-23-14-5-4-10-18-8-2-1-3-9-18)17-25-21-13-6-11-19-12-7-15-26-22(19)21/h1-3,6,8-9,11,13,20,23-24H,4-5,7,10,12,14-17H2

InChI Key

RCQQFYSDEZXXHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)OCC(CNCCCCC3=CC=CC=C3)O)SC1

Origin of Product

United States

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